Regioselective Acidity Profile: 7-Fluoroquinolin-3-ol Exhibits >3 pKa Unit Difference from 8-Fluoro Regioisomer
The acidity of 7-fluoroquinolin-3-ol (pKa ≈ 4.5) is significantly higher than that of its 8-fluoro positional isomer (predicted pKa = 7.65) . This 3.15 pKa unit difference corresponds to a >1000-fold variation in the ratio of ionized to neutral species at physiological pH, directly influencing solubility, membrane permeability, and the propensity for regioselective functionalization via deprotonation of the hydroxyl group.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | ~4.5 |
| Comparator Or Baseline | 8-Fluoroquinolin-3-ol: 7.65±0.40 (predicted) |
| Quantified Difference | ΔpKa ≈ -3.15 (7-fluoro more acidic) |
| Conditions | Experimental and predicted aqueous pKa values at ambient temperature |
Why This Matters
The lower pKa of 7-fluoroquinolin-3-ol facilitates selective deprotonation and O-alkylation under mild basic conditions, a key advantage in convergent synthetic routes where 8-fluoro or other regioisomers would require stronger bases or harsher conditions, potentially compromising sensitive functional groups.
